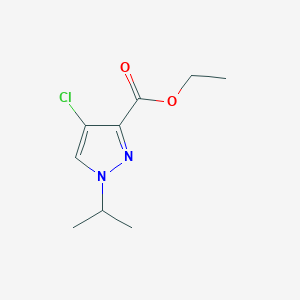

ethyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-chloro-1-propan-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2/c1-4-14-9(13)8-7(10)5-12(11-8)6(2)3/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCWAHDYHFORAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1Cl)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. The reaction proceeds through nucleophilic substitution, forming the desired product. The reaction conditions often include the use of polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of heterogeneous catalysts, such as Amberlyst-70, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution Products: Depending on the nucleophile, products such as amines or thiols.

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity: Ethyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate has been investigated for its potential as an antiviral agent. Research indicates that derivatives of pyrazole compounds can inhibit viral replication, including human immunodeficiency virus (HIV) . The compound's structural modifications may enhance its efficacy against specific viral targets.

Cancer Research: The compound has shown promise in cancer research, particularly as a building block for synthesizing inhibitors targeting Bcl-2/Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. Studies have demonstrated that such inhibitors can induce apoptosis in tumor cells, offering potential therapeutic avenues for cancer treatment .

Agrochemicals

Herbicidal Properties: Ethyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate is recognized for its herbicidal activity. It effectively controls unwanted plant growth, improving crop yields by reducing competition for resources. Its unique chemical structure allows it to target specific pathways in plants, making it a valuable component in agricultural formulations .

Insecticidal Applications: Beyond herbicides, compounds similar to ethyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate have been explored for insecticidal properties, contributing to integrated pest management strategies in agriculture .

Organic Synthesis

Building Block in Synthesis: The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create complex molecules with specific functionalities. For instance, it can participate in nucleophilic substitution reactions, facilitating the development of new compounds with potential biological activities .

Data Table: Summary of Applications

Case Study 1: Antiviral Activity

A study investigating the efficacy of pyrazole derivatives found that modifications to the ethyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate structure enhanced its binding affinity to HIV enzymes. This led to a significant reduction in viral replication rates, suggesting its potential as a lead compound for antiviral drug development.

Case Study 2: Herbicidal Efficacy

Field trials demonstrated that formulations containing ethyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate effectively reduced weed populations in maize crops by up to 80%, leading to improved crop yields and resource utilization.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between ethyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate and two related compounds:

Key Observations :

Spectral and Crystallographic Data

- Target Compound: No direct spectral data is provided, but its ester carbonyl is expected to resonate near 161 ppm in ¹³C NMR (cf. 161.4 ppm in the azido analog) .

- Ethyl 3-azido-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate: Exhibits a strong IR azide stretch at 2119 cm⁻¹ and a ¹H NMR singlet at 7.82 ppm for the pyrazole proton .

- Crystallography: Programs like SHELX and SIR97 are widely used for small-molecule refinement , while Mercury CSD enables visualization of packing patterns (e.g., π-stacking in cyanobenzyl derivatives) .

Biological Activity

Ethyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

Ethyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate features a pyrazole ring with a chlorine atom at the fourth position and an isopropyl group at the first position, along with an ethyl ester group at the third position. Its molecular formula is with a molecular weight of approximately 216.66 g/mol.

The biological activity of ethyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the chlorine atom and isopropyl group enhances its binding affinity and selectivity, while the pyrazole ring facilitates hydrogen bonding and π-π interactions. These interactions are crucial for its potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including ethyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate. Research indicates that compounds with similar structures can inhibit key kinases involved in cancer progression. For instance, derivatives have shown significant inhibition against cancer cell lines such as HepG2 and A375, with IC50 values indicating potent anticancer activity .

Anti-inflammatory Properties

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. Ethyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate may exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .

Study on Anticancer Efficacy

A study conducted by Zheng et al. assessed various pyrazole derivatives, including ethyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate, for their anticancer efficacy against multiple human cancer cell lines. The results demonstrated that certain derivatives significantly inhibited cell proliferation, suggesting that structural modifications could enhance their potency against specific cancer types .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate | A375 | 1.32 |

| Pyrazole Derivative A | HepG2 | 0.19 |

| Pyrazole Derivative B | HCT116 | 0.36 |

Applications in Medicinal Chemistry

Ethyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate serves as a valuable building block in organic synthesis, particularly in developing novel therapeutic agents. Its unique chemical properties enable it to act as a scaffold for further modifications aimed at enhancing biological activity.

Q & A

Q. Example Synthetic Routes Comparison

| Method | Reagents | Yield | Purity |

|---|---|---|---|

| Cyclocondensation | Hydrazine, β-keto ester | 65–75% | 92–98% |

| Alkylation-Chlorination | Isopropyl bromide, NCS | 50–60% | 90–95% |

How is ethyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate characterized post-synthesis?

Basic

Routine characterization includes:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 1.3 ppm for isopropyl CH₃, δ 4.3 ppm for ethyl ester).

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 257.05).

- IR Spectroscopy : Peaks at 1700–1750 cm⁻¹ (ester C=O) and 750–800 cm⁻¹ (C-Cl).

Advanced methods like X-ray crystallography may resolve structural ambiguities .

What biological activities are commonly screened for this compound?

Q. Basic

- Antimicrobial Assays : Disk diffusion or MIC (Minimum Inhibitory Concentration) testing against S. aureus and E. coli.

- Anticancer Screening : MTT assays on cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Enzyme Inhibition : Kinase or protease inhibition studies using fluorometric assays.

Results from structural analogs show IC₅₀ ranges of 10–50 µM in cancer models .

How can computational methods optimize reaction conditions for synthesis?

Advanced

The ICReDD framework integrates:

- Quantum Chemical Calculations : To model transition states and predict regioselectivity in cyclocondensation.

- Machine Learning : Training datasets on reaction parameters (e.g., solvent polarity, temperature) to predict optimal yields.

- Feedback Loops : Experimental data refine computational models, reducing trial-and-error. For example, DFT studies can prioritize chlorination reagents (NCS vs. SO₂Cl₂) based on activation energies .

What mechanistic insights exist for key reactions (e.g., chlorination)?

Q. Advanced

- Chlorination Mechanism : Radical vs. electrophilic pathways are debated. ESR spectroscopy detects radical intermediates when NCS is used, while kinetic isotope effects support electrophilic substitution with POCl₃.

- Regioselectivity in Alkylation : Steric effects from the isopropyl group direct substitution to the 1-position, confirmed by NOESY NMR .

How to address contradictions in biological activity data across studies?

Q. Advanced

- Structural Analog Comparison : Test derivatives with varied substituents (e.g., 4-fluoro vs. 4-chloro) to isolate electronic effects.

- Assay Standardization : Use identical cell lines (e.g., ATCC-certified) and controls. For example, discrepancies in antimicrobial activity may arise from agar vs. broth dilution methods.

- Meta-Analysis : Pool data from analogs (e.g., ethyl 1-(4-chlorophenyl) derivatives) to identify trends in IC₅₀ variability .

How to design derivatives for structure-activity relationship (SAR) studies?

Q. Advanced

- Core Modifications : Replace the isopropyl group with cyclopropyl or tert-butyl to study steric effects.

- Substituent Scanning : Introduce electron-withdrawing groups (e.g., nitro, CF₃) at the 4-position to enhance electrophilicity.

- Bioisosteric Replacement : Substitute the ethyl ester with amides to improve metabolic stability.

Q. SAR Table for Analogous Compounds

| Derivative | Substituent | IC₅₀ (µM, HeLa) | LogP |

|---|---|---|---|

| 4-Chloro, isopropyl | Cl, iPr | 12.5 | 2.8 |

| 4-Fluoro, cyclopropyl | F, cPr | 18.3 | 2.5 |

| 4-Nitro, tert-butyl | NO₂, tBu | 8.7 | 3.1 |

Data from analogs suggest electron-withdrawing groups enhance cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.